molecular formula C17H20FNO3 B5375978 3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid

3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid

Cat. No. B5375978
M. Wt: 305.34 g/mol
InChI Key: WDLISHSLKREADS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-fluorobenzyl)amino]carbonyl}bicyclo[2.2.2]octane-2-carboxylic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'Boc-FL-OH' and is a derivative of a bicyclic octane structure. In

Mechanism of Action

The mechanism of action of Boc-FL-OH is not fully understood. However, studies have shown that Boc-FL-OH inhibits the activity of enzymes such as histone deacetylases (HDACs) and proteasomes. This inhibition leads to the accumulation of toxic proteins and ultimately induces apoptosis in cancer cells. Boc-FL-OH has also been shown to activate the unfolded protein response (UPR), which is a cellular stress response that can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects
Boc-FL-OH has been shown to have a range of biochemical and physiological effects. In cancer cells, Boc-FL-OH induces apoptosis and inhibits cell proliferation. Boc-FL-OH has also been shown to induce autophagy, which is a cellular process that can lead to the degradation of toxic proteins. In addition, Boc-FL-OH has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

Boc-FL-OH has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with a high yield and purity. Boc-FL-OH is also stable and can be stored for long periods without degradation. However, one limitation of Boc-FL-OH is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on Boc-FL-OH. One area of research is the development of more potent derivatives of Boc-FL-OH for use in cancer therapy. Another area of research is the study of Boc-FL-OH in combination with other anticancer agents to enhance its efficacy. Additionally, further research is needed to fully understand the mechanism of action of Boc-FL-OH and its potential applications in the treatment of neurodegenerative diseases and infections.

Synthesis Methods

The synthesis of Boc-FL-OH involves the reaction of 4-fluorobenzylamine with bicyclo[2.2.2]oct-7-ene-2,3-dicarboxylic anhydride in the presence of triethylamine. The resulting product is then treated with Boc2O to obtain the final compound, Boc-FL-OH. This synthesis method has been optimized to achieve a high yield of Boc-FL-OH with minimal impurities.

Scientific Research Applications

Boc-FL-OH has been extensively studied for its potential therapeutic applications. One of the most promising applications of Boc-FL-OH is in the treatment of cancer. Studies have shown that Boc-FL-OH inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Boc-FL-OH has also shown potential in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, Boc-FL-OH has been studied for its antimicrobial properties and has shown efficacy against a range of bacterial and fungal infections.

properties

IUPAC Name

3-[(4-fluorophenyl)methylcarbamoyl]bicyclo[2.2.2]octane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO3/c18-13-7-1-10(2-8-13)9-19-16(20)14-11-3-5-12(6-4-11)15(14)17(21)22/h1-2,7-8,11-12,14-15H,3-6,9H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLISHSLKREADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1C(C2C(=O)O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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